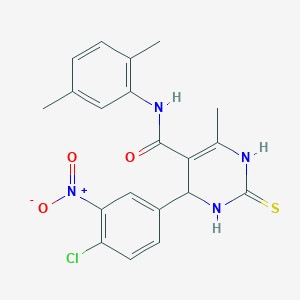
N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” is a chemical compound. It is a yellow solid with a melting point of 258–259 °C . The compound has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide”, has been achieved through various methods . One approach involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . Another method involves the eco-friendly construction of N- (5- (2-methyl-1,8-naphthyridine)-thiazole-benzamide and 5- (2-methyl-1,8-naphthyridine)-N- (3-aryl-1,8-naphthyridine-thiazole-2-amine derivatives under microwave method .Molecular Structure Analysis
The molecular structure of “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involving “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” can be analyzed using various techniques. For instance, the compound can be synthesized through a series of reactions involving 2-Phenyl-1,8-naphthyridin-3-amine .Physical And Chemical Properties Analysis
“N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” is a yellow solid with a melting point of 258–259 °C . Its IR spectrum shows peaks at 3152, 1653, 1516, 1438, 1348, 1258, 1109, 835 cm−1 . Its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule . Its mass spectrum shows a peak at m/z 481, corresponding to the molecular ion [M+H]+ .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
1,8-Naphthyridine derivatives have been actively researched for their potential as antimicrobial agents. The structural core of N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide can be modified to enhance its interaction with bacterial targets, potentially leading to the development of new antibiotics . This is particularly important in the fight against antibiotic-resistant strains of bacteria.
Material Science: Light-Emitting Diodes (LEDs)
The photophysical properties of 1,8-naphthyridines make them suitable for use in LEDs. By incorporating the N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide moiety into the LED structure, it’s possible to improve the efficiency and color properties of the light emitted .
Chemical Biology: Multicomponent Reactions
In chemical biology, multicomponent reactions (MCRs) are valuable for constructing complex molecular architectures. The compound can participate in MCRs to create diverse scaffolds that are useful in the synthesis of biologically active molecules .
Gastric Medicine: Antisecretory Properties
1,8-Naphthyridine derivatives have been identified as inhibitors of acid secretion in the stomach, which are referred to as gastric antisecretory properties. This application could lead to the development of new treatments for conditions like peptic ulcers .
Immunology: Effects on Immune Cells
Research has shown that certain 1,8-naphthyridin-2-one derivatives can affect the activation markers on CD4+ T cells. This suggests that N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide could have immunomodulatory effects, which might be useful in treating autoimmune diseases or in modulating immune responses .
Catalysis: Ligand for Metal Complexes
The structural framework of 1,8-naphthyridines allows them to act as ligands for metal complexes. These complexes can be used as catalysts in various chemical reactions, potentially improving reaction efficiency and selectivity .
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide”, has been of considerable interest to the synthetic community . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches . Additionally, the compound’s potential applications in various fields may be explored further .
Propriétés
IUPAC Name |
N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(16-9-5-11-24-16)22-18-15(13-6-2-1-3-7-13)12-14-8-4-10-20-17(14)21-18/h1-12H,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDQXGDLPVGKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)
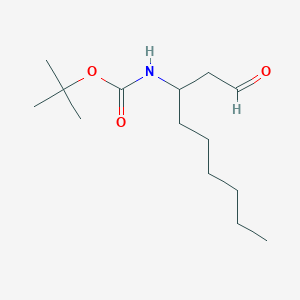
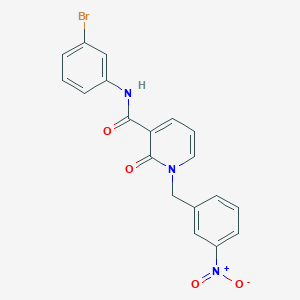
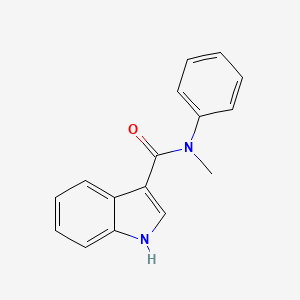

![Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2864334.png)

![(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2864338.png)
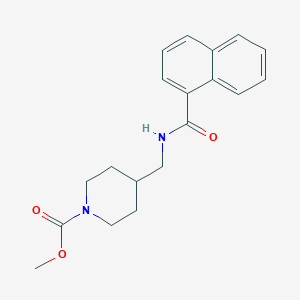

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)
